17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha is a synthetic analog of prostaglandin F2alpha. It is characterized by the presence of a trifluoromethylphenyl group and a hydrogenated 13,14-double bond, which distinguishes it from other prostaglandin analogs. This compound is primarily used as an ocular hypotensive agent, meaning it helps reduce intraocular pressure, making it valuable in the treatment of glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha involves several key steps:
Starting Materials: The synthesis begins with the preparation of the trifluoromethylphenyl precursor.
Hydrogenation: The 13,14-double bond in the prostaglandin structure is hydrogenated to form the dihydro derivative.
Coupling Reaction: The trifluoromethylphenyl group is then coupled to the prostaglandin backbone through a series of reactions involving esterification and reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure a high yield.
Purification: The product is purified using techniques such as chromatography to achieve the desired purity level (≥98%).
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different pharmacological properties.
Substitution: The trifluoromethylphenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique pharmacological properties .
Scientific Research Applications
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: The compound is used to study the biological effects of prostaglandins on cellular processes.
Medicine: It is primarily used in the treatment of glaucoma due to its ocular hypotensive properties.
Industry: The compound is used in the development of new pharmaceuticals targeting prostaglandin receptors.
Mechanism of Action
The mechanism of action of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha involves its interaction with prostaglandin receptors in the eye. The compound binds to the FP receptor, leading to increased outflow of aqueous humor and a subsequent reduction in intraocular pressure. This mechanism is similar to that of other prostaglandin analogs used in glaucoma treatment .
Comparison with Similar Compounds
Similar Compounds
Travoprost: Another prostaglandin analog with a trifluoromethylphenoxy group.
Latanoprost: A widely used prostaglandin analog for glaucoma treatment.
Bimatoprost: A synthetic prostamide analog with similar ocular hypotensive effects.
Uniqueness
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha is unique due to its hydrogenated 13,14-double bond, which reduces local irritant side effects while retaining good potency. This makes it a valuable alternative to other prostaglandin analogs with higher incidences of side effects .
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVAWVBHUBDAPY-AHJNKEMKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.